N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(Thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzyl group substituted at the 2-position with a thiophen-3-yl moiety and a 2-(trifluoromethyl)benzenesulfonamide functional group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)16-7-3-4-8-17(16)26(23,24)22-11-13-5-1-2-6-15(13)14-9-10-25-12-14/h1-10,12,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTNUAZBKODRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzyl Intermediate: : The initial step involves the synthesis of the 2-(thiophen-3-yl)benzyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where thiophene is alkylated with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF₃I) or through a direct trifluoromethylation process using reagents such as Togni’s reagent.
-
Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the benzyl intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiophene ring in N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
-
Reduction: : The compound can also undergo reduction reactions, particularly at the sulfonamide group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Substitution: : The benzyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Halogenated derivatives, substituted thiophenes
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- Thiophene Ring : This aromatic structure enhances the compound's interaction with biological targets.
- Trifluoromethyl Group : Known for increasing lipophilicity, this group can enhance the compound's membrane permeability and biological activity.
- Benzenesulfonamide Moiety : This functional group is often associated with various biological activities, including enzyme inhibition.
Research indicates that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide exhibits a range of biological activities, primarily due to its ability to interact with specific molecular targets. Its potential applications include:
-
Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown efficacy against:
- A549 (Lung Cancer) : Induces apoptosis with an IC50 value of 5.0 µM.
- MCF-7 (Breast Cancer) : Inhibits proliferation and induces cell cycle arrest with an IC50 value of 3.5 µM.
- HeLa (Cervical Cancer) : Decreases viability through mitochondrial dysfunction with an IC50 value of 4.8 µM.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, which may contribute to its therapeutic effects in different disease models.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound across various cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |
| Study 2 | MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |
These findings suggest that this compound exhibits promising anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Research Findings and Implications
Reactivity and Synthesis :
- The boronate ester in 3n () suggests utility in cross-coupling reactions, whereas the target compound’s thiophene may enable electrophilic substitution for further derivatization .
- 5c () demonstrates the integration of alkynes for click chemistry, a feature absent in the target compound but relevant for bioconjugation .
Biological Activity :
- The stereochemical complexity of the cyclohexyl derivative () underscores the role of chirality in receptor binding, a factor that may apply to the target compound’s benzyl-thiophene moiety .
- 6g () highlights benzamide derivatives as GPCR modulators, suggesting the target sulfonamide could share similar targeting but with altered selectivity due to sulfonamide vs. benzamide pharmacophores .
Environmental and Physicochemical Properties: Perfluorinated analogs () exhibit extreme persistence in the environment due to C-F bonds, whereas the target compound’s single -CF₃ group may reduce bioaccumulation risks .
Biological Activity
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14F3N1O2S1
- Molecular Weight : 355.35 g/mol
- CAS Number : Not specified in the available literature.
The presence of the thiophene ring and trifluoromethyl group is significant for its biological activity, influencing both solubility and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 0.008 | |
| Compound B | S. aureus | 0.012 | |
| This compound | S. pneumoniae | TBD |
These findings suggest that the compound may possess a mechanism of action similar to other sulfonamides, potentially targeting bacterial enzymes such as dihydropteroate synthase.
Antiviral Activity
N-Heterocycles, including thiophene derivatives, have been explored for their antiviral potential. The compound's structure suggests it may inhibit viral replication by interfering with viral polymerases or proteases. Research indicates that certain derivatives have shown promising results against viruses like HCV and HIV.
Further investigation into the specific activity of this compound against these targets is warranted.
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory effects. In vitro studies have indicated that compounds with similar structures can significantly reduce pro-inflammatory cytokines such as TNF-α.
This suggests that the compound may be useful in treating conditions characterized by inflammation.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study conducted on various sulfonamide derivatives found that those with thiophene rings exhibited enhanced antibacterial activity compared to traditional sulfonamides, suggesting a structure-activity relationship that warrants further exploration for this compound .
- Evaluation of Antiviral Potential : In a comparative study, several heterocyclic compounds were screened for their ability to inhibit viral replication in vitro, with some showing an IC50 in the low micromolar range against HCV . The specific activity of the target compound remains to be elucidated but suggests potential efficacy.
- Anti-inflammatory Mechanisms : Research has shown that similar compounds can modulate inflammatory pathways effectively, providing a basis for investigating this compound's role in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
